ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate -

ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate

Catalog Number: EVT-6169237
CAS Number:
Molecular Formula: C24H39N3O5
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenylcarbamic acid alkylesters

Compound Description: This series of compounds, differing in the alkyl substitution of phenylcarbamate (methyl, ethyl, propyl, butyl), were synthesized and evaluated for their β-antiadrenergic and vasodilatory activities. [] In vitro studies on isolated guinea pig atria demonstrated that these compounds decreased heart rate and inhibited the positive chronotropic effect of isoprenaline. [] They also showed slight relaxation effects on KCl pre-contracted aortal strips of rats. [] Derivatives with propyl and butyl substitutions were found to be more effective than methyl and ethyl counterparts. []

(-)-(S)-6-Amino-α-[(4-diphenylmethyl-1-piperazinyl)methyl]-9H-purine-9-ethanol (SDZ 211-939)

Compound Description: SDZ 211-939 is a synthetic inactivation inhibitor that targets cardiac voltage-dependent sodium channels (Nav). [] While typically effective, SDZ 211-939 showed drastically reduced sensitivity in a unique bovine heart sodium channel isoform (bH1) despite normal binding affinity. [] This suggests a specific interaction with the inactivation machinery of sodium channels. []

7-[3-(Substituted-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one and 4-methyl-2-oxo-2H-chromen-7-(Substituted)-yl acetate

Compound Description: These compounds were synthesized via Pechmann Condensation and evaluated for their antiviral activity against cytomegalovirus (CMV) and Varicella-zoster virus (VZV) in human embryonic lung (HEL) cells. [] They represent a class of chromen-2-one derivatives with potential applications in antiviral therapy. []

(2S)-1-(3-Mercapto-2-methylpropionyl)-L-proline (Captopril)

Compound Description: Captopril is a drug used to treat hypertension and heart failure. [, ] It acts as an angiotensin-converting enzyme inhibitor, preventing the formation of angiotensin II, a potent vasoconstrictor. [, ]

Relevance: While captopril's structure differs significantly from ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate, it was investigated in a study alongside atenolol, which shares structural similarities with the target compound. [] This study examined the formation of mixed ligand complexes of cadmium with these drugs and amino acids, highlighting a potential area of shared chemical reactivity.

4-[2-Hydroxy-3-(1-methylethylamino)propoxy]benzeneacetamide (Atenolol)

Compound Description: Atenolol is a β1-selective adrenergic receptor antagonist commonly used to treat hypertension and other cardiovascular conditions. [, ] Its mechanism involves blocking the effects of norepinephrine on the heart, resulting in decreased heart rate and blood pressure. [, ]

4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}benzofuran-5-yl)benzonitrile (ABT-239)

Compound Description: ABT-239 is a highly potent and selective histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors. [, ] It has demonstrated efficacy in preclinical models of ADHD, Alzheimer's disease, and schizophrenia, suggesting potential therapeutic applications in these disorders. [, ]

Relevance: While structurally distinct from ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate, ABT-239, along with compounds A-304121, A-317920, and A-349821, represents a class of nonimidazole H3 receptor antagonists that contrast with earlier imidazole-based antagonists like thioperamide. [, ] This distinction highlights the evolving landscape of drug design targeting H3 receptors and potential alternative scaffolds for achieving similar pharmacological effects.

Thioperamide

Compound Description: Thioperamide is a histamine H3 receptor antagonist that has been used in research to study the role of H3 receptors in various physiological processes. [, ] It has shown effects on arousal, attention, and memory in animal models, suggesting potential therapeutic applications in disorders such as ADHD and Alzheimer's disease. [, ]

Relevance: Thioperamide, along with ciproxifan and cipralisant, represents a class of early imidazole-based H3 receptor antagonists that have been superseded by newer nonimidazole antagonists like ABT-239, A-304121, A-317920, and A-349821. [, ] These newer antagonists often exhibit improved selectivity and safety profiles, highlighting the evolution of drug design targeting H3 receptors.

Ciproxifan

Compound Description: Ciproxifan is another histamine H3 receptor antagonist that has been used in research to study the role of H3 receptors in various physiological processes. [, ] It has shown effects on arousal, attention, and memory in animal models, suggesting potential therapeutic applications in disorders such as ADHD and Alzheimer's disease. [, ]

Relevance: Similar to thioperamide, ciproxifan represents a class of early imidazole-based H3 receptor antagonists that have been superseded by newer nonimidazole antagonists like ABT-239, A-304121, A-317920, and A-349821. [, ] These newer antagonists often exhibit improved selectivity and safety profiles, highlighting the evolution of drug design targeting H3 receptors.

(4-(3-(4-((2R)-2-Aminopropanoyl)-1-piperazinyl)propoxy)phenyl)(cyclopropyl)methanone (A-304121)

Compound Description: A-304121 is a novel and selective nonimidazole H3 receptor antagonist with improved safety indices compared to earlier imidazole-based antagonists. [, ] It has demonstrated efficacy in animal models of cognition, including inhibitory avoidance and social memory tasks. [, ]

Relevance: A-304121, along with A-317920 and A-349821, represents a class of nonimidazole H3 receptor antagonists that offer advantages over existing imidazole-based antagonists like thioperamide and ciproxifan. [, ] This highlights the ongoing development of safer and more selective H3 receptor antagonists.

N-((1R)-2-(4-(3-(4-(Cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide (A-317920)

Compound Description: A-317920 is another novel and selective nonimidazole H3 receptor antagonist with improved safety indices compared to earlier imidazole-based antagonists. [, ] It has demonstrated efficacy in animal models of cognition, including inhibitory avoidance and social memory tasks. [, ]

Relevance: Similar to A-304121, A-317920 represents a class of nonimidazole H3 receptor antagonists that offer advantages over existing imidazole-based antagonists like thioperamide and ciproxifan. [, ] This highlights the ongoing development of safer and more selective H3 receptor antagonists.

Relevance: A-349821, along with A-304121 and A-317920, represents a class of nonimidazole H3 receptor antagonists that offer advantages over existing imidazole-based antagonists but may still face challenges in clinical development due to pharmacokinetic or safety issues. [, ]

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

Compound Description: Ro 64-6198 is a selective opioid receptor like-1 (ORL-1) receptor agonist. [] It produces a discriminative stimulus in rats distinct from that of μ, κ, and δ opioid receptor agonist cues, suggesting a unique pharmacological profile. []

1-(2-Hydroxyphenyl)-2-substituted 4(1H)quinolinones

Compound Description: These quinoline derivatives were prepared from 5H-benzoxazolo[3,2-a]quinolin-5-ones (I) through nucleophilic ring opening. [] They demonstrate the versatility of benzoxazoloquinolinones as synthons for accessing novel heterocyclic compounds with potential biological activity. []

Vincristine, 7-Ethyl-10-hydroxycamptothecin, and Cisplatin

Compound Description: These are anticancer drugs with different mechanisms of action. Vincristine disrupts microtubule formation, 7-ethyl-10-hydroxycamptothecin inhibits topoisomerase I, and cisplatin forms DNA adducts. []

Relevance: These drugs were used to study the multidrug resistance properties of human canalicular multispecific organic anion transporter (cMOAT/MRP2). [] Cells transfected with cMOAT showed increased resistance to these drugs, which could be reversed by multidrug resistance-reversing agents. [] This research highlights the role of transporters in drug resistance and the potential of targeting them to overcome this challenge. Although these drugs are not structurally related to ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate, their interaction with cMOAT may provide insights into potential transporter-mediated drug interactions for the target compound.

Cyclosporin A (CsA) and 2-[4-(Diphenylmethyl)-1-piperazinyl]-5-(trans-4,6-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide (PAK-104P)

Compound Description: CsA is an immunosuppressant drug, while PAK-104P is a multidrug resistance-reversing agent. []

Relevance: Both CsA and PAK-104P were found to reverse the resistance of cMOAT-transfected cells to vincristine, 7-ethyl-10-hydroxycamptothecin, and cisplatin. [] They act by inhibiting cMOAT-mediated drug transport. [] Although not directly related to ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate, this research emphasizes the potential for drug interactions mediated by transporters, which could be relevant to the target compound.

DL-Buthionine-(S,R)-sulfoximine, (3'-Oxo-4-butenyl-4-methyl-threonine(1),(valine(2))cyclosporin (PSC833), and 3-([(3-(2-[7-Chloro-2-quinolinyl]ethenyl)phenyl)-((3-dimethylamino-3-oxopropyl)thio)methyl]thio)propanoic acid (MK571)

Compound Description: These are multidrug resistance-reversing agents with different mechanisms of action. DL-buthionine-(S,R)-sulfoximine depletes glutathione levels, PSC833 inhibits P-glycoprotein, and MK571 inhibits multidrug resistance-associated protein 1 (MRP1). []

Relevance: These compounds partially reversed the resistance of cMOAT-transfected cells to vincristine, 7-ethyl-10-hydroxycamptothecin, and cisplatin. [] Their action highlights the multiple mechanisms involved in drug resistance and the potential for combination therapies to overcome it. While not directly related to ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate, this research emphasizes the potential for drug interactions mediated by transporters, which could be relevant to the target compound.

Leukotriene C4 (LTC4) and S-(2,4-Dinitrophenyl)glutathione

Compound Description: LTC4 is a potent inflammatory mediator, while S-(2,4-dinitrophenyl)glutathione is a glutathione conjugate. []

Relevance: These compounds were used as substrates to study the transport activity of cMOAT. [] They are actively transported by cMOAT, and their transport is inhibited by multidrug resistance-reversing agents. [] Although not structurally related to ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate, this research demonstrates the broad substrate specificity of cMOAT, suggesting potential for transporter-mediated interactions for the target compound.

N-(4-(3-(4-(4-Phenylthiazol-2-ylimino)methyl)phenoxy)propoxy)benzylidene)-4-phenylthiazol-2-amines and N-((1H-Indol-3-yl)methylene)-4-phenylthiazol-2-amines

Compound Description: These Schiff base compounds, bearing thiazole and indole moieties, were synthesized using an ionic liquid-mediated method. [] The synthesis involved the reaction of aminothiazoles with either bisaldehyde or 3-formyl indole in the presence of an ionic liquid, 2-hydroxyethylammonium acetate. []

(1S,3S,6S,7S,8S,9r)-7,9-Dihydroxy-6-(4-methoxybenzyl)-3-[N-methyl-N-(4-methylphenylsulfonyl)amino]-5-azatricyclo[6.3.1.0¹⁵]dodecan-4-one

Compound Description: This compound was formed as a by-product in the synthesis of the 7-O-acetylated compound during a total synthesis of FR901483. [] It highlights the complexities involved in multi-step organic synthesis and the potential for unexpected products.

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

Compound Description: AD-5423 is a novel antipsychotic drug with antidopaminergic effects. [] In animal models, it has shown efficacy in suppressing hyperactivity and antagonizing dopamine-mediated changes in neuronal firing. [] Interestingly, AD-5423 exhibits a lower propensity for inducing tardive dyskinesia and malignant syndrome compared to haloperidol, a traditional antipsychotic. []

3-(tert-Butylamino)-2-hydroxy-1-(2-xanthonoxy)propane (3), 3-[N-Methyl-(tert-butyl)amino]-2-hydroxy-1-(2-xanthonoxy)propane (12), and 3-[4-(Benzyl)-1-piperazinyl]-2-hydroxy-1-(2-xanthonoxy)propane (5)

Compound Description: These aminoisopropanoloxy derivatives of 2-xanthone were synthesized and evaluated for their potential antiepileptic activity. [] Compounds 3 and 5 showed promising anticonvulsant activity in both maximal electroshock (MES)- and subcutaneous pentylenetetrazole (scMet)-induced seizure models. [] Notably, compound 3 exhibited a protective index comparable to valproate, a clinically used antiepileptic drug. []

(+/-)-1,2-Dihydro-5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile (Saterinone)

Compound Description: Saterinone is a cardiotonic agent that selectively inhibits cAMP phosphodiesterase III activity in guinea pig myocardium. [] It exhibits a positive inotropic effect, increasing the force of contraction in isolated heart preparations. [] Saterinone's mechanism of action involves increasing intracellular cAMP levels by inhibiting its breakdown, leading to enhanced cardiac contractility. []

6-[2-(Phosphonomethoxy)alkoxy]pyrimidines

Compound Description: These pyrimidine derivatives exhibit antiviral activity against herpes viruses and retroviruses, particularly HIV-1 and HIV-2. [] Their mechanism of action involves interfering with viral replication. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide trihydrochloride (WAY100635)

Compound Description: WAY100635 is a highly selective 5-HT1A receptor antagonist. [, , , , , , ] It has been widely used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. [, , , , , , ]

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a selective 5-HT1A receptor agonist. [, , , , , , ] It has been widely used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. [, , , , , , ]

Properties

Product Name

ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate

IUPAC Name

ethyl 1-[[3-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methyl]piperidine-4-carboxylate

Molecular Formula

C24H39N3O5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C24H39N3O5/c1-4-31-24(29)20-7-9-26(10-8-20)16-19-5-6-22(30-3)23(15-19)32-18-21(28)17-27-13-11-25(2)12-14-27/h5-6,15,20-21,28H,4,7-14,16-18H2,1-3H3

InChI Key

WOWJHDBHDSQVHB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC(CN3CCN(CC3)C)O

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC(CN3CCN(CC3)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.